A Technical Guide to the Properties and Applications of 3-Methyl-1,2-benzisoxazole-d4
A Technical Guide to the Properties and Applications of 3-Methyl-1,2-benzisoxazole-d4
Introduction
The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is integral to the function of several pharmaceutical agents, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[2][3] The functionalization of this core structure, particularly at the 3-position, has been a fertile ground for the development of novel therapeutics.[2]
3-Methyl-1,2-benzisoxazole serves as a fundamental building block in this chemical space.[4] The introduction of isotopic labels, specifically deuterium, to create analogs like 3-Methyl-1,2-benzisoxazole-d4, provides researchers and drug developers with a sophisticated tool for advancing their investigations. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are invaluable for quantitative bioanalysis, metabolic profiling, and mechanistic studies.[5][6]
This guide offers an in-depth exploration of the chemical properties, analytical characterization, and strategic applications of 3-Methyl-1,2-benzisoxazole-d4. It is designed to provide researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this isotopically labeled compound in their work.
Core Chemical and Physical Properties
The primary distinction between 3-Methyl-1,2-benzisoxazole-d4 and its non-labeled counterpart lies in the mass of the four deuterium atoms replacing protons on the benzene ring. This mass difference is the foundation of its utility in mass spectrometry-based applications, while the structural and electronic similarities ensure its chemical behavior closely mimics the parent compound.
Data Summary: Isotopic Comparison
| Property | 3-Methyl-1,2-benzisoxazole-d4 | 3-Methyl-1,2-benzisoxazole (Parent Compound) |
| Synonym | 3-Methylindoxazene-d4[7] | 3-Methylindoxazene |
| CAS Number | 1189967-37-0[7] | 4825-75-6[4][8] |
| Molecular Formula | C₈H₃D₄NO[7] | C₈H₇NO[8] |
| Molecular Weight | 137.17 g/mol [7] | 133.15 g/mol [8][9] |
Molecular Structure
The deuterium atoms in 3-Methyl-1,2-benzisoxazole-d4 are located on the aromatic benzene portion of the molecule. This placement is strategic, as it minimally perturbs the electronic environment of the core heterocyclic system and the reactive methyl group, while maximizing the utility for metabolic studies where aromatic hydroxylation is a common pathway.
Caption: Comparative structures of the deuterated and parent compounds.
The Significance of Deuterium Labeling in Research
The decision to use an isotopically labeled compound like 3-Methyl-1,2-benzisoxazole-d4 is driven by the need for precision and clarity in complex biological systems. The presence of deuterium provides a distinct analytical signature without significantly altering the compound's physicochemical properties.
-
Internal Standard for Quantitative Bioanalysis: In pharmacokinetic (PK) and drug metabolism studies, accurate quantification of a drug or metabolite in biological matrices (e.g., plasma, urine) is critical. A deuterated analog is the gold standard for use as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[6]
-
Causality: The deuterated IS co-elutes with the non-labeled analyte during chromatography but is easily distinguished by the mass spectrometer due to its higher mass. This co-elution ensures that any variability during sample preparation, extraction, or instrument analysis affects both the analyte and the IS equally, allowing for highly accurate and precise quantification.
-
-
Metabolic Pathway Elucidation: As a stable isotopic tracer, the compound can be administered in vivo or in vitro to track its metabolic fate.[5] By analyzing the mass shifts in resulting metabolites, researchers can definitively identify the molecular fragments originating from the parent compound, helping to map complex biotransformation pathways.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by Cytochrome P450 enzymes, can occur at a slower rate for the deuterated compound.[10] This phenomenon, known as the Kinetic Isotope Effect, can be exploited in drug design to slow down metabolism at specific sites, potentially improving a drug's half-life and metabolic profile.[6]
Proposed Synthesis Workflow
While commercial suppliers provide 3-Methyl-1,2-benzisoxazole-d4, understanding its synthesis is crucial for researchers who may need to create custom-labeled analogs. The synthesis of the d4-labeled compound would logically start from a deuterated precursor, followed by the well-established cyclization chemistry used for the parent compound.
A common and efficient method for synthesizing the 1,2-benzisoxazole core involves the base-catalyzed cyclization of an o-hydroxy ketoxime.[2]
Caption: Proposed synthetic workflow for 3-Methyl-1,2-benzisoxazole-d4.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, logical pathway. Researchers should consult literature for specific reaction conditions and safety protocols.[2][11]
-
Step 1: Acylation of Phenol-d5.
-
To a cooled (0 °C) solution of aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Slowly add Phenol-d5 to the mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates consumption of the starting material.
-
Carefully quench the reaction with ice-cold dilute HCl. Extract the product (2-Hydroxyacetophenone-d4) with an organic solvent, wash, dry, and purify (e.g., by column chromatography).
-
-
Step 2: Oximation.
-
Dissolve the purified 2-Hydroxyacetophenone-d4 in pyridine.
-
Add hydroxylamine hydrochloride and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the oxime.
-
Filter, wash the solid with water, and dry to obtain 2-Hydroxyacetophenone-d4 oxime.
-
-
Step 3: Cyclization.
-
Dissolve the oxime in a solvent such as dioxane.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Reflux the mixture for 8-12 hours.[2] The phenoxide ion attacks the nitrogen of the oxime, leading to cyclization and elimination of water.[2]
-
After cooling, neutralize the reaction mixture and extract the final product, 3-Methyl-1,2-benzisoxazole-d4.
-
Purify the product via column chromatography or recrystallization to yield the final, high-purity compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the final product.
Mass Spectrometry (MS)
MS is the primary technique for confirming the mass and, by extension, the successful deuteration of the molecule.
-
Expected Observation: The molecular ion peak ([M+H]⁺ in ESI+) should be observed at m/z 138.18, which is 4 mass units higher than the non-labeled compound ([M+H]⁺ at m/z 134.16). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million.
-
Protocol for LC-MS Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
Create a dilute working solution (e.g., 1 µg/mL) in the mobile phase.
-
Inject 1-5 µL onto a reverse-phase C18 column.
-
Use a mobile phase gradient, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.
-
Acquire data in positive electrospray ionization (ESI+) mode, scanning a mass range that includes the expected parent ions (e.g., m/z 100-200).
-
Confirm the mass of the eluting peak corresponding to the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the positions of the deuterium labels.
-
¹H NMR: Compared to the spectrum of the non-deuterated parent compound, the aromatic region of the ¹H NMR spectrum for the d4 analog will show a near-complete absence of signals. The only prominent signal should be a singlet corresponding to the 3-methyl group (around 2.5 ppm, though the exact shift is solvent-dependent).[12]
-
¹³C NMR: The spectrum will be similar to the parent compound, but the carbons on the benzene ring that are bonded to deuterium will appear as low-intensity multiplets (due to C-D coupling) and may be shifted slightly upfield.[13]
-
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Application Workflow: PK Study Using LC-MS
The following diagram illustrates the central role of 3-Methyl-1,2-benzisoxazole-d4 as an internal standard in a typical preclinical pharmacokinetic study.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
-
Pharmaffiliates. 3-Methyl-1,2-benzisoxazole-d4. [Online] Available at: [Link]
-
Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research. [Online] Available at: [Link]
-
Wikipedia. Benzisoxazole. [Online] Available at: [Link]
-
ChemSynthesis. 3-methyl-2,1-benzisoxazole. [Online] Available at: [Link]
-
Cheija, J. A., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Online] Available at: [Link]
-
Kalkote, U. R., et al. (2001). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. [Online] Available at: [Link]
-
Shelke, K. F., et al. (2012). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Der Pharma Chemica. [Online] Available at: [Link]
-
Wikipedia. Isotopic labeling. [Online] Available at: [Link]
-
Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E. [Online] Available at: [Link]
-
PubChem. 3-(Piperidin-4-yl)benzo[d]isoxazole. [Online] Available at: [Link]
-
ResearchGate. Isotope-labelling strategy and the representative mass chromatograms.... [Online] Available at: [Link]
-
Kumar, G. P., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Online] Available at: [Link]
-
Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]
-
Silva, A. M., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. e-LiS. [Online] Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2][7]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. [Online] Available at: [Link]
-
Environment Agency. (2009). Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane. [Online] Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Bekhit, A. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Chinese Chemical Society. [Online] Available at: [Link]
-
Kennedy, R. T., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. [Online] Available at: [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Online] Available at: [Link]
-
Bekhit, A. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Online] Available at: [Link]
-
Bennett, J., et al. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank. [Online] Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. 3-METHYL-1,2-BENZISOXAZOLE | 4825-75-6 [chemicalbook.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. paulussegroup.com [paulussegroup.com]
- 13. chem.washington.edu [chem.washington.edu]
